molecular formula C33H35FN2O4 B185853 (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine CAS No. 147511-70-4

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine

Cat. No. B185853
CAS RN: 147511-70-4
M. Wt: 542.6 g/mol
InChI Key: NWJUCTSWJKMGJX-FLBGKGFLSA-N
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Description

The compound “(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine” is a complex organic molecule. It is related to the class of quinoline compounds . Quinolines are aromatic compounds with a structure that combines a benzene ring and a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an important intermediate to synthesize pitavastatin calcium, was prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via reduction by KBH4/ZnCl2 and then bromide by PBr3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR and LC-MS . For example, the crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline was investigated using X-ray diffraction and SHELXTL-97 software .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of (2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL)METHANOL is 293.3348432 .

Scientific Research Applications

Quinoline Derivatives in Antimicrobial and Anticorrosive Applications

Antimicrobial Properties : Quinoline and its derivatives, including fluoroquinolones, exhibit a broad spectrum of antimicrobial activity. These compounds are known for their efficacy against a variety of Gram-positive and Gram-negative bacteria, making them valuable in the development of antibiotics for treating bacterial infections (Verma, Quraishi, & Ebenso, 2020; Ferguson, 1995).

Anticorrosive Materials : Quinoline derivatives have been identified as effective anticorrosive agents for metallic surfaces. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them suitable for protecting metals from corrosion, highlighting their potential in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Quinoline in Drug Development and Disease Treatment

Cancer Research : Quinoline derivatives are being explored for their anticancer properties. Research on specific quinoline compounds has shown promising results in inhibiting tumor growth and metastasis, offering a pathway to developing new anticancer drugs (Jałbrzykowska et al., 2022).

Neurological Disorders : The kynurenine pathway, involving quinolinic acid, a derivative of quinoline, plays a significant role in neurodegenerative diseases due to its neurotoxic properties. Research into modulating this pathway offers potential for treating disorders like Huntington's disease and Alzheimer's (Vámos et al., 2009).

Antibacterial and Antifungal Compounds : Cyanobacteria-derived compounds, including those related to quinoline structures, have shown significant antibacterial and antifungal activities. This underscores the potential of quinoline derivatives sourced from cyanobacteria in developing new antimicrobial drugs (Swain, Paidesetty, & Padhy, 2017).

properties

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4.C8H11N/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;1-7(9)8-5-3-2-4-6-8/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);2-7H,9H2,1H3/b12-11+;/t18-,19-;7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJUCTSWJKMGJX-FLBGKGFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N.C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine

CAS RN

147511-70-4
Record name (R)-1-Phenylethanamine (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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